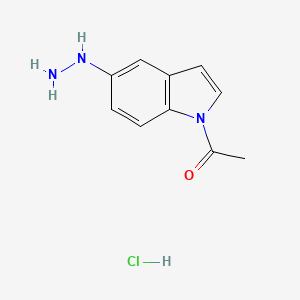
2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Monobutyryladenosina-3’,5’-cíclico monofosforotioato, sal de sodio del isómero RP es un compuesto sintético que actúa como un potente inhibidor reversible y permeable a las células de la proteína quinasa A (PKA). Este compuesto es un análogo metabólicamente estable del monofosfato cíclico de adenosina (AMPc) y se utiliza ampliamente en la investigación bioquímica y farmacológica para estudiar las vías de señalización dependientes de AMPc .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2’-O-Monobutyryladenosina-3’,5’-cíclico monofosforotioato, sal de sodio del isómero RP implica múltiples pasos, comenzando con la adenosinaLas condiciones de reacción típicamente implican el uso de grupos protectores, desprotección selectiva y el uso de reactivos específicos para introducir el grupo fosforotioato .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de equipos de síntesis automatizados y medidas estrictas de control de calidad asegura la consistencia y reproducibilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2’-O-Monobutyryladenosina-3’,5’-cíclico monofosforotioato, sal de sodio del isómero RP experimenta varias reacciones químicas, incluyendo hidrólisis, esterificación y reacciones de sustitución. Es resistente a la hidrólisis por fosfodiesterasas, lo que lo convierte en un análogo estable para fines de investigación .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de este compuesto incluyen anhídrido butírico, reactivos fosforotioatos y varios grupos protectores. Las condiciones de reacción a menudo implican temperaturas controladas, ajustes de pH y el uso de catalizadores para facilitar transformaciones específicas .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran este compuesto incluyen sus formas hidrolizadas y varios derivados de éster. Estos productos a menudo se analizan utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas para confirmar su estructura y pureza .
Aplicaciones Científicas De Investigación
2’-O-Monobutyryladenosina-3’,5’-cíclico monofosforotioato, sal de sodio del isómero RP se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la PKA. Sus aplicaciones incluyen:
Mecanismo De Acción
El compuesto ejerce sus efectos inhibiendo competitivamente la PKA. Se une a las subunidades reguladoras de la PKA, evitando la activación de las subunidades catalíticas. Esta inhibición bloquea la fosforilación de las dianas aguas abajo, modulando así varios procesos celulares. El compuesto se activa metabólicamente por esterasas, que liberan el inhibidor y el butirato .
Comparación Con Compuestos Similares
2’-O-Monobutyryladenosina-3’,5’-cíclico monofosforotioato, sal de sodio del isómero RP es único debido a su estabilidad y permeabilidad celular. Compuestos similares incluyen:
8-Bromo-2’-monobutyryladenosina-3’,5’-cíclico monofosforotioato, isómero RP: Un precursor lipófilo con propiedades inhibitorias similares.
Adenosina 3’,5’-cíclico monofosforotioato, isómero RP: Otro inhibidor de la PKA con diferentes propiedades farmacocinéticas.
8-Bromoadenosina 3’,5’-cíclico monofosfato: Un análogo del AMPc con efectos biológicos distintos.
Estos compuestos comparten mecanismos de acción similares pero difieren en su estabilidad, permeabilidad celular y aplicaciones específicas en la investigación.
Propiedades
Fórmula molecular |
C14H18N5O6PS |
|---|---|
Peso molecular |
415.36 g/mol |
Nombre IUPAC |
[6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17) |
Clave InChI |
XSAXBAAZBXKFFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)




![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)


